3-methylphenyl hexopyranoside

Description

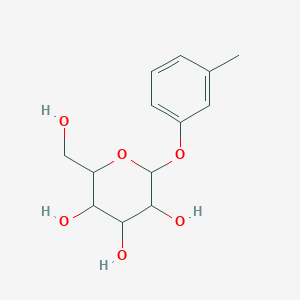

3-Methylphenyl hexopyranoside is an aryl glycoside characterized by a hexopyranose sugar moiety linked to a 3-methylphenyl group. This compound belongs to the broader class of glycosides, which are critical in biological systems for their roles in cell signaling, energy storage, and detoxification.

Properties

IUPAC Name |

2-(hydroxymethyl)-6-(3-methylphenoxy)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O6/c1-7-3-2-4-8(5-7)18-13-12(17)11(16)10(15)9(6-14)19-13/h2-5,9-17H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCLIKCCGRQFFHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OC2C(C(C(C(O2)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80874463 | |

| Record name | GLUCOPYRANOSIDE,3-METHYLPHENYL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80874463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6092-25-7 | |

| Record name | GLUCOPYRANOSIDE,3-METHYLPHENYL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80874463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methylphenyl hexopyranoside typically involves the glycosylation of 3-methylphenol with a suitable hexopyranosyl donor. One common method is the use of glycosyl halides in the presence of a Lewis acid catalyst, such as silver triflate or boron trifluoride etherate . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the glycosyl halide.

Industrial Production Methods

For industrial production, the compound can be extracted from natural sources, such as the roots, bark, and leaves of certain plants. The extraction process involves grinding the plant material, followed by solvent extraction, purification, and crystallization . This method is advantageous for large-scale production due to its cost-effectiveness and lower environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-Methylphenyl hexopyranoside undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

Substitution: The hydroxyl group in the compound can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.

Major Products Formed

Oxidation: Quinones, carboxylic acids

Reduction: Alcohols, alkanes

Substitution: Halogenated derivatives, alkylated derivatives

Scientific Research Applications

3-Methylphenyl hexopyranoside has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-methylphenyl hexopyranoside involves its interaction with various molecular targets and pathways. The compound exerts its effects by modulating enzyme activities, binding to specific receptors, and influencing cellular signaling pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress . Additionally, its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes .

Comparison with Similar Compounds

Structural Comparisons

Key structural features of 3-methylphenyl hexopyranoside and related compounds are summarized below:

| Compound Name | Substituents on Phenyl Ring | Sugar Modifications | Key Structural Features |

|---|---|---|---|

| 3-Methylphenyl hexopyranoside | 3-methyl | Unmodified hexopyranose | Phenyl group with electron-donating methyl substituent |

| 4-Chloro-3-methylphenyl hexopyranoside (2.4) | 3-methyl, 4-chloro | 3,4,6-tri-O-acetyl, 2-deoxy-D-lyxo | Chloro substituent increases electronegativity; acetyl groups enhance lipophilicity |

| (Z)-3-Hexenyl-β-D-glucopyranoside | N/A (aliphatic chain) | β-D-glucopyranose | Aliphatic chain may improve membrane permeability |

| 6COS (from Blechnum spp.) | N/A | Hexopyranoside + furanosyl units | Chirality contributes to toxicity risks |

- Sugar Modifications: Acetylation in compound 2.4 increases lipophilicity, which could enhance cellular uptake but may also alter metabolic stability . In contrast, unmodified hexopyranose in 3-methylphenyl hexopyranoside may favor aqueous solubility.

Physicochemical Properties

- Molecular Weight: Aliphatic analogs like (Z)-3-hexenyl-β-D-glucopyranoside have a molar mass of 262.3 g/mol . 3-Methylphenyl hexopyranoside, with a phenyl group, is expected to have a higher molecular weight (~280–300 g/mol), influencing its crystallization behavior.

- Solubility: The phenyl group in 3-methylphenyl hexopyranoside likely reduces water solubility compared to aliphatic glycosides but enhances affinity for hydrophobic targets .

Q & A

Q. How can conflicting regioselectivity outcomes in hexopyranoside synthesis be systematically addressed?

- Methodological Answer : Apply multivariate analysis (e.g., DoE) to identify critical factors (catalyst loading, solvent). For example, InCl₃-mediated reactions show higher C-2 selectivity in polar aprotic solvents . Contrast with DIBAL-H results (C-4 selectivity in non-polar solvents) to map regiochemical trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.